Apocarotenal
Overview
Description
Apocarotenal, also known as trans-β-apo-8’-carotenal, is an orange-red colored pigment found in citrus fruits and green vegetables . It is a type of carotenoid that provides health benefits, such as acting as antioxidants in the body to protect cells, tissues, and organs .
Synthesis Analysis
Apocarotenoids, including Apocarotenal, are derived from carotenoids by oxidative cleavage, catalyzed by carotenoid oxygenases . In a study on banana fruit, it was found that the high expression of carotenoid synthesis and regulatory genes in the middle and late stages of fruit development led to the production of carotenoids .Molecular Structure Analysis
Apocarotenal is a C40 polyene compound with a chain of conjugated double bonds . These bonds enable carotenoids to selectively absorb certain wavelengths of the visible light spectrum, giving bright colors to fruits, flowers, and vegetables .Chemical Reactions Analysis
Apocarotenoids are derived from carotenoids by oxidative cleavage, catalyzed by carotenoid oxygenases . The compounds C13 and C14 are both produced from simultaneous action of D27, CCD7, and CCD1 and are able together in 9 apocarotenoids at impartially higher levels .Physical And Chemical Properties Analysis
Apocarotenal has a molecular formula of C30H40O and an average mass of 416.638 Da .Scientific Research Applications
Enzyme Function and Stress Response
- Enzyme Activity in Cyanobacteria: A study by Trautmann, Beyer, & Al‐Babili (2013) revealed that the Synechocystis enzyme SynAlh1, encoded by the ORF slr0091, is an aldehyde dehydrogenase mediating the oxidation of apocarotenals and alkanals, indicating its role in stress response.
Apocarotenoids and Nuclear Receptors
- Interaction with Retinoic Acid Receptors: Research by Marsh et al. (2010) found that apocarotenoids like β-apocarotenoids do not significantly activate retinoic acid receptors α or β, suggesting their effects are mediated through other mechanisms.
Role in Cell Differentiation and Gene Regulation
- Influence on Cell Differentiation: A study by Kuntz et al. (2006) demonstrated that beta-carotene and apocarotenals induce RA target genes, suggesting their involvement in cell differentiation processes.
Metabolism in Plants
- Apocarotenoid Glycosylation in Plants: Lätari et al. (2015) explored how apocarotenoid glycosides contribute to carotenoid biosynthetic pathway flux compensation in Arabidopsis leaves, highlighting the balancing act between synthesis and metabolism.
Absorption and Metabolism in Mammals
- Metabolism in Intestinal Cells: Durojaye et al. (2019) researched the metabolism of β-apocarotenoids in intestinal cells, indicating their extensive metabolism similar to retinal.
- Biopotency in Rats and Chickens: Sharma, Mathur, & Ganguly (1976) examined the relative biopotencies and intestinal absorption of different apo-beta-carotenoids in rats and chickens, providing insights into their nutritional implications.
Biotechnological Synthesis
- Modular System for Apocarotenoids Production: Zhang, Chen, Lindley, & Too (2018) developed a modular system in Escherichia coli to produce various apocarotenoids, enhancing the biotechnological production efficiency.
Emerging Roles in Mammals
- Nonretinoid Apocarotenoids in Mammals: Harrison & Quadro (2018) provided an overview of the generation and biological activities of nonretinoid apocarotenoids in mammals, highlighting their significant regulatory roles in health.
Carotenoid Cleavage and Functions
- Functions of Carotenoid Cleavage Oxygenases: Ahrazem et al. (2016) discussed the features and functions of carotenoid cleavage oxygenases in various organisms, crucial for understanding apocarotenoid biosynthesis.
Future Directions
The Apocarotenal Market is poised to grow at a CAGR of 3.5% during 2024-2031, driven by its application in various sectors like food & beverages, owing to its color-preserving properties and health benefits . As genetic testing becomes more commonplace, the ease of conducting nutrigenetic research will increase .
properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMMVLFMMAQXHZ-DOKBYWHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883251 | |
Record name | Apocarotenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apocarotenal | |
CAS RN |
1107-26-2, 12676-20-9 | |
Record name | β-Apo-8′-carotenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apocarotenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Apocarotenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Apocarotenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8'-apo-β-caroten-8'-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APOCAROTENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22N3E2U32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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